molecular formula C20H16N2O3 B270622 N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide

Cat. No. B270622
M. Wt: 332.4 g/mol
InChI Key: ZSHCJIYDFUBSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide, commonly known as ABP688, is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). ABP688 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and drug addiction.

Mechanism of Action

ABP688 is a selective antagonist of the N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide receptor. The N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide receptor is a G protein-coupled receptor that is widely expressed in the brain. Activation of the N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide receptor has been implicated in various neurological and psychiatric disorders. ABP688 binds to the orthosteric site of the N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. This results in a reduction of downstream signaling pathways that are involved in the pathophysiology of various disorders.
Biochemical and Physiological Effects:
ABP688 has been shown to have various biochemical and physiological effects. In animal models, ABP688 has been shown to improve cognitive function, reduce anxiety-like behavior, and reduce drug-seeking behavior. In humans, ABP688 has been shown to improve cognitive function and reduce depressive symptoms. ABP688 has also been shown to have a favorable safety profile in clinical trials.

Advantages and Limitations for Lab Experiments

ABP688 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it ideal for studying neurological and psychiatric disorders. ABP688 is also highly selective for the N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide receptor, which allows for specific targeting of this receptor. However, one limitation of ABP688 is that it has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on ABP688. One area of research is in the development of more potent and selective N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide antagonists. Another area of research is in the use of ABP688 in combination with other drugs for the treatment of various disorders. Additionally, there is a need for further research on the long-term safety and effectiveness of ABP688 in humans.

Synthesis Methods

The synthesis of ABP688 involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-cyanobenzyl bromide with 2-furancarboxaldehyde in the presence of a base to form the intermediate compound 4-(cyanomethyl)phenyl)-2-furancarboxaldehyde. The second step involves the reaction of this intermediate with phenylmagnesium bromide to form the corresponding alcohol. Finally, the alcohol is reacted with 2-chloromethylphenyl ether in the presence of a base to form ABP688.

Scientific Research Applications

ABP688 has been extensively studied in preclinical and clinical research for its potential therapeutic applications. One of the major areas of research has been in the treatment of schizophrenia. Studies have shown that ABP688 can improve cognitive function and reduce symptoms of schizophrenia in animal models and humans. ABP688 has also been studied for its potential in the treatment of anxiety and depression. Studies have shown that ABP688 can reduce anxiety-like behavior in animal models and improve depressive symptoms in humans. Additionally, ABP688 has been studied for its potential in the treatment of drug addiction. Studies have shown that ABP688 can reduce drug-seeking behavior in animal models of addiction.

properties

Product Name

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C20H16N2O3/c21-13-12-15-6-8-16(9-7-15)22-20(23)19-11-10-18(25-19)14-24-17-4-2-1-3-5-17/h1-11H,12,14H2,(H,22,23)

InChI Key

ZSHCJIYDFUBSEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CC#N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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